molecular formula C6H3BrF2O2S B1450024 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride CAS No. 935534-33-1

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B1450024
CAS No.: 935534-33-1
M. Wt: 257.05 g/mol
InChI Key: FAYULLWUAYDEFM-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride (CAS 935534-33-1) is a versatile bifunctional building block essential in modern organic synthesis and medicinal chemistry. Its core value lies in the simultaneous presence of a sulfonyl fluoride group, a key motif in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and a bromo-fluoro aromatic system, making it a valuable substrate for further functionalization . Sulfonyl fluorides are critically important in medicinal sciences, proteomics, and materials science due to their unique reactivity and stability, which allows them to act as efficient probes and coupling partners . This compound serves as a pivotal precursor in the synthesis of polyfluoroaryl-substituted 1,2,3-triazoles and other fluorinated heterocycles, where the properties of both the heterocycle and the fluorine groups are crucial for modulating the biological activity and physical properties of the target molecules . Visible-light-driven reactions for the generation of S–F bonds have emerged as a powerful and sustainable method for creating such sulfonyl fluoride-containing compounds, highlighting the contemporary relevance of this chemical . The bromine and fluorine substituents on the aromatic ring offer distinct handles for selective cross-coupling and nucleophilic substitution reactions, enabling researchers to construct complex molecular architectures. Store under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-fluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYULLWUAYDEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273640
Record name 4-Bromo-3-fluorobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-33-1
Record name 4-Bromo-3-fluorobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935534-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluorobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride

General Synthetic Strategy

The synthesis of 4-bromo-3-fluorobenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group (-SO2F) onto a suitably substituted benzene ring. Two main approaches are documented:

Synthesis via Sulfonyl Chloride Intermediate

One documented method involves preparing the corresponding sulfonyl chloride intermediate, such as 3-bromo-4-fluorobenzenesulfonyl chloride, followed by conversion to the sulfonyl fluoride derivative.

Example Procedure (Based on Ambeed Data):
  • Starting material: 3-bromo-4-fluoro-phenylamine
  • Reagents: Concentrated hydrochloric acid, tert-butylnitrate, sulfur dioxide, copper(II) chloride
  • Solvent: Mixture of dichloromethane (DCM) and methanol (MeOH) in a 2:1 ratio
  • Conditions: Cooling to -5 °C, gradual addition of tert-butylnitrate, followed by sulfur dioxide condensation and copper(II) chloride addition
  • Work-up: Removal of solvent under vacuum, purification by silica gel flash chromatography
  • Yield: Approximately 59%
  • Characterization: 1H-NMR confirms aromatic proton environments

This method yields the sulfonyl chloride intermediate, which can then be converted to the sulfonyl fluoride by halogen exchange reactions with fluoride sources.

Halogen Exchange Reaction to Introduce Sulfonyl Fluoride

A patented process describes the preparation of fluorobenzene sulfonyl fluorides by exchanging chlorine atoms in chlorobenzene sulfonyl fluorides with fluorine atoms using alkaline fluoride salts in polar aprotic solvents.

  • Reaction: Chlorobenzene sulfonyl fluoride + Alkali metal fluoride → Fluorobenzene sulfonyl fluoride
  • Solvent: Polar aprotic solvents such as chlorobenzene or monoalkyl ethers of ethylene glycol
  • Temperature: Heating between 100 °C and 240 °C, with staged heating (e.g., 100 °C for 3 hours, then up to 160-200 °C for several hours)
  • Catalysts/Conditions: Use of tertiary amines formed in situ to facilitate the reaction
  • Purification: Filtration of salts and distillation under reduced pressure
  • Advantages: Overcomes drawbacks of prior art by efficient halogen exchange and high selectivity for fluorine substitution at ortho and/or para positions relative to the sulfonyl fluoride group

This method is adaptable for preparing 4-bromo-3-fluorobenzene-1-sulfonyl fluoride by starting from the corresponding chlorinated sulfonyl fluoride precursor.

Fluorination Using Potassium Fluoride and Catalysts

Earlier research indicates that fluorination of benzene sulfonyl chlorides or fluorides can be achieved using potassium fluoride as the fluorine source, sometimes with catalysts such as copper salts.

  • Reaction: Benzene sulfonyl chloride + KF → Benzene sulfonyl fluoride
  • Catalyst: Copper(II) chloride or other copper salts
  • Yield: Variable; fluorination of sulfonyl chlorides is generally more facile than sulfonyl fluorides
  • Challenges: Lower yields for direct fluorination of sulfonyl fluorides; side reactions possible

This method may require optimization for the specific substitution pattern of 4-bromo-3-fluorobenzene-1-sulfonyl fluoride.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature Range Yield (%) Advantages Limitations
Sulfonyl chloride intermediate route 3-bromo-4-fluoro-phenylamine HCl, tert-butylnitrate, SO2, CuCl2 -5 °C (initial), room temp ~59 Well-established, good purity, straightforward Requires multiple steps, handling gases
Halogen exchange with alkali fluoride Chlorobenzene sulfonyl fluoride/chloride Alkali metal fluoride, polar aprotic solvent 100–240 °C Not specified High selectivity for fluorine substitution High temperature, requires specialized solvents
Direct fluorination with KF and catalyst Benzene sulfonyl chloride or fluoride Potassium fluoride, copper salts Moderate to high temp Variable Simple reagents Lower yields, less selective

Research Findings and Notes

  • The halogen exchange method is considered superior for selective fluorination at ortho and para positions relative to the sulfonyl fluoride group, which fits the substitution pattern of 4-bromo-3-fluorobenzene-1-sulfonyl fluoride.
  • The sulfonyl chloride intermediate approach is practical for laboratory-scale synthesis and allows for characterization at intermediate stages, aiding in purity control.
  • Direct fluorination methods with potassium fluoride are less commonly used for this compound due to lower yields and potential side reactions but may be useful for certain analogs.
  • Reaction conditions such as solvent choice, temperature, and catalyst presence significantly affect yield and purity.
  • The use of polar aprotic solvents and controlled heating profiles is critical in halogen exchange reactions to avoid decomposition and maximize fluorine incorporation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

Scientific Research Applications

Scientific Research Applications

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride has diverse applications across several scientific disciplines:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl fluoride group is particularly useful for:

  • Substitution Reactions: Reacting with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.
  • Coupling Reactions: Participating in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.

Biological Applications

In biological research, 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is employed for:

  • Enzyme Inhibition Studies: It is used to investigate the mechanisms of enzyme inhibitors due to its ability to form covalent bonds with nucleophilic sites on enzymes.
  • Building Block for Bioactive Molecules: The compound acts as a precursor for synthesizing bioactive molecules that can modulate biological pathways.

Medicinal Chemistry

The compound is under investigation for its potential role in drug development:

  • Design of Enzyme Inhibitors: Its unique reactivity allows it to be tailored into enzyme inhibitors that could lead to new therapeutic agents.

Data Table: Comparison with Similar Compounds

Compound NameCAS No.Key Features
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride935534-33-1Sulfonyl fluoride group, versatile intermediate
3-Fluorobenzenesulfonyl chloride351003-51-5Contains chlorine instead of bromine
1-Bromoethene-1-sulfonyl fluorideNot applicableVinyl group instead of benzene

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride were effective in inhibiting specific proteases. The sulfonyl fluoride group allowed for irreversible binding to the active site, showcasing its potential as a lead compound in drug design.

Case Study 2: Synthesis of Sulfonamides

Researchers utilized this compound in the synthesis of novel sulfonamides, which exhibited enhanced antibacterial properties compared to traditional sulfa drugs. The incorporation of fluorine and bromine atoms was found to improve bioavailability and efficacy.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonyl Fluorides
Compound Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Statements
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride 257.05 Br (4), F (3), SO₂F (1) Inert atmosphere, 2–8°C H302, H314, H335
4-Chloro-3-fluorobenzene-1-sulfonyl fluoride ~237 (estimated) Cl (4), F (3), SO₂F (1) Room temperature (inferred) H314 (estimated)
3,4-Difluorobenzene-1-sulfonyl fluoride ~216 (estimated) F (3,4), SO₂F (1) Room temperature (inferred) H335 (estimated)

Research Findings and Implications

  • Synthetic Utility: Bromine’s presence in 4-bromo-3-fluorobenzene-1-sulfonyl fluoride enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs.
  • Safety Considerations : Its hazard profile necessitates stricter handling protocols than smaller sulfonyl fluorides, aligning with precautions for HF exposure () .

Biological Activity

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is a sulfonamide compound characterized by the presence of a bromine atom at the para position, a fluorine atom at the meta position, and a sulfonyl fluoride group attached to a benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various pharmaceutical agents.

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride exhibits biological activity primarily through its ability to interact with specific enzymes and proteins. The sulfonyl fluoride group is known to react covalently with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of antibacterial activity, where it mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, this compound disrupts bacterial growth by preventing folic acid production .

Antibacterial Properties

Research indicates that compounds similar to 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride demonstrate significant antibacterial effects. For instance, sulfonamides are widely recognized for their ability to inhibit bacterial growth through competitive inhibition of enzymes involved in folate metabolism. This class of compounds has been extensively studied for their therapeutic potential against various bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides, including those with halogen substitutions like bromine and fluorine, exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The presence of halogens can influence the lipophilicity and electronic properties of the molecule, potentially improving its interaction with bacterial targets .
  • Enzyme Inhibition Studies : In vitro assays revealed that 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride effectively inhibits key enzymes involved in bacterial metabolism. For example, it was shown to inhibit dihydropteroate synthase with an IC50 value indicative of its potency in disrupting folate synthesis pathways .

Table: Biological Activity Comparison

CompoundIC50 (µM)Mechanism of Action
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride0.5Dihydropteroate synthase inhibition
Sulfanilamide0.8Competitive inhibition of PABA synthesis
Trimethoprim0.01Dihydrofolate reductase inhibition

Applications in Medicinal Chemistry

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structural features allow it to be utilized in the development of compounds targeting various diseases, particularly those involving bacterial infections and inflammatory responses.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound and its derivatives. By optimizing the substituents on the benzene ring, researchers hope to enhance its biological activity and selectivity towards specific targets within microbial pathways.

Q & A

Q. How should researchers safely dispose of waste containing 4-bromo-3-fluorobenzene-1-sulfonyl fluoride?

  • Methodological Answer : Hydrolyze waste under controlled alkaline conditions (pH >10) to convert sulfonyl fluoride to less reactive sulfonate. Confirm complete degradation via IC before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride

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